REACTION_CXSMILES
|
CN[CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[CH:8]=[CH:7]1.CN.N1(CCCN2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)C=C2)CCOCC1.I.[ClH:47].N1(CCCN2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)C=C2)CCOCC1.Cl.Cl.CNCCCN1C2C(=CC=C(NC(C3SC=CC=3)=N)C=2)C=C1>>[Cl:47][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[CH:8]=[CH:7]1 |f:4.5,6.7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCCN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CN
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Name
|
compound 150
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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N1(CCOCC1)CCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
compound 151
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.N1(CCOCC1)CCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
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Name
|
compound 159
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Quantity
|
87.2 mg
|
Type
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reactant
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Smiles
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Cl.Cl.CNCCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture stirred at room temperature for 35 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Reaction
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Type
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CUSTOM
|
Details
|
The product was purified
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Type
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CUSTOM
|
Details
|
1H-NMR (CDCl3) δ 8.40-8.39 (d, J=1.8 Hz, 1H), 8.02-7.99 (dd, J=2.1, 9 Hz, 1H), 7.66-7.63 (d, J=8.7 Hz, 1H), 7.42-7.41 (d, J=3 Hz, 1H), 6.60-6.59 (d, J=3.3 Hz, 1H), 4.36-4.31 (t, J=6.9 Hz, 2H), 2.59-2.54 (t, J=6.6 Hz, 2H), 2.43 (s, 3H), 2.07-1.98 (quintet, J=6.7 Hz, 2H) Preparation of N-(1-(3-(methylamino)propyl)-1H-indol-6-yl)thiophene-2-carboximidamide dihydrochloride (159)
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Type
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CUSTOM
|
Details
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Reaction
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Type
|
CUSTOM
|
Details
|
by precipitation (121.9 mg)
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Type
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DISSOLUTION
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Details
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the salt was dissolved in ethanol
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Type
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ADDITION
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Details
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Treated amberlite resin (3.00 g)
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Type
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ADDITION
|
Details
|
was added to the solution
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Type
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ADDITION
|
Details
|
The reaction was diluted with ethyl acetate (15 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
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CUSTOM
|
Details
|
The material was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (5-10% 2M ammonia in methanol, 95-90% dichloromethane)
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Type
|
CUSTOM
|
Details
|
Reaction
|
Reaction Time |
35 min |
Name
|
|
Type
|
|
Smiles
|
ClCCCN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |